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Get Quote

NMR Spectral Data

The key experimental data comes from a study that analyzed the compound in DMSO-d₆ solution [1]. The

tables below summarize the assigned chemical shifts for both proton (¹H) and carbon (¹³C) nuclei.

Table 1: Assigned ¹H-NMR Chemical Shifts in DMSO-d₆ [1]

Proton Group Chemical Shift (δ, ppm)

COOH 15.19 (broad)

H₂ᵢₙₜₑʳ (H5) 8.71

NHₙ₊ (piperazinyl) 9.10 (broad)

Table 2: Assigned ¹³C-NMR Chemical Shifts in DMSO-d₆ [1]

Carbon Atom Chemical Shift (δ, ppm)

C4 (Carbonyl) 177.26
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Carbon Atom Chemical Shift (δ, ppm)

C5 110.33

C11 140.12

Experimental Methodology

The identified study used standard NMR methods to assign these shifts, though precise step-by-step

instructions are not provided in the search results [1].

Sample Preparation: The compound was dissolved in DMSO-d₆ for analysis.

NMR Techniques: The structural analysis and signal assignment were performed using a
combination of one-dimensional (¹H and ¹³C) and two-dimensional homo- and heteronuclear
NMR methods.

Molecular Structure & Relationships

The following diagram illustrates the core fluoroquinolone structure of pefloxacin and the key atoms for

which NMR data was identified, helping to visualize the data in the tables above.
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The provided NMR data is not just for identification; it was used to explore deeper structure-property

relationships, which is crucial in pharmaceutical development [1].

Correlations with Molecular Properties: The study found that the chemical shifts of specific protons
(like H5 and COOH) and carbons (like C4 and C11) showed strong statistical correlations (collinear
relationships) with calculated molecular descriptors. These included parameters like topological
polar surface area (TPSA) and lipophilicity (miLogP) [1].

Correlations with Drug-Likeness: Furthermore, these NMR shifts were also correlated with various
drug-likeness scores, such as Kinase Inhibitor-likeness (KI-ls) and Nuclear Receptor Ligand-
likeness (NRL-ls). This suggests that NMR features can be a valuable tool in the early stages of
drug development for predicting a compound's potential biological activity profile [1].

A Path Forward for Your Research

The search results confirm that while key NMR data exists, obtaining a full experimental protocol for

pefloxacin mesylate dihydrate will likely require more specialized sources.

Consult Specialized NMR Databases: For a more complete set of chemical shifts or a reference

spectrum, consider searching specialized nuclear magnetic resonance spectral databases.
Review Related Fluoroquinolone Studies: The methodology from [2] discusses the use of ¹⁹F NMR
for metabolic studies of fluorinated drugs like pefloxacin. Exploring similar studies on related
fluoroquinolones (e.g., ciprofloxacin, trovafloxacin) may provide analogous experimental details that

can be adapted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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